molecular formula C14H21N3O4S B3004579 2-(4-(Tert-butoxycarbonyl)piperazin-1-YL)-4-methylthiazole-5-carboxylic acid CAS No. 905807-80-9

2-(4-(Tert-butoxycarbonyl)piperazin-1-YL)-4-methylthiazole-5-carboxylic acid

Cat. No.: B3004579
CAS No.: 905807-80-9
M. Wt: 327.4
InChI Key: BBEUKHKNAAXEKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(Tert-butoxycarbonyl)piperazin-1-YL)-4-methylthiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C14H21N3O4S and its molecular weight is 327.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A study by Sanjeevarayappa et al. (2015) involved synthesizing a compound similar to 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4-methylthiazole-5-carboxylic acid, which was characterized using various spectroscopic methods and X-ray diffraction data. This work contributes to the understanding of the structural and chemical properties of such compounds (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Biological Evaluation

  • Mhaske et al. (2014) synthesized derivatives related to this compound and evaluated their in vitro antibacterial activity. This research indicates potential applications in antimicrobial therapies (Mhaske, Shelke, Raundal, & Jadhav, 2014).

Pharmaceutical Core Development

Antimicrobial Activities

  • Bektaş et al. (2007) synthesized triazole derivatives incorporating elements similar to the mentioned compound and evaluated their antimicrobial activities. Such studies are crucial in the search for new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Chemical Synthesis and Crystal Structure

  • The research by Mamat, Flemming, & Köckerling (2012) on the synthesis and molecular structure of derivatives of N-Boc piperazine provides insights into the molecular structure and potential applications in various fields including pharmaceuticals (Mamat, Flemming, & Köckerling, 2012).

Future Directions

For more detailed information, refer to the Material Safety Data Sheet (MSDS) and relevant peer-reviewed papers .

Mechanism of Action

Target of Action

Similar compounds have been used as intermediates in the synthesis of drugs like brexpiprazole , which primarily target serotonin and dopamine receptors in the brain.

Biochemical Pathways

If we consider its potential role as an intermediate in the synthesis of drugs like brexpiprazole , it might indirectly influence the dopaminergic and serotonergic pathways in the brain.

Result of Action

If it acts similarly to compounds it helps synthesize, like brexpiprazole , it might have an impact on neurotransmitter levels in the brain, influencing mood and behavior.

Properties

IUPAC Name

4-methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S/c1-9-10(11(18)19)22-12(15-9)16-5-7-17(8-6-16)13(20)21-14(2,3)4/h5-8H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEUKHKNAAXEKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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